molecular formula C12H16ClNO B3755883 N-(4-chloro-2-methylphenyl)pentanamide

N-(4-chloro-2-methylphenyl)pentanamide

Cat. No.: B3755883
M. Wt: 225.71 g/mol
InChI Key: PIEDXLVZYHGFEE-UHFFFAOYSA-N
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Description

Chemical Structure: N-(4-Chloro-2-methylphenyl)pentanamide (molecular formula C₁₂H₁₅ClNO) consists of a pentanamide backbone linked to a 4-chloro-2-methylphenyl group. This substitution pattern on the aromatic ring and the pentanamide chain length confer distinct physicochemical and biological properties.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-3-4-5-12(15)14-11-7-6-10(13)8-9(11)2/h6-8H,3-5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEDXLVZYHGFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)pentanamide typically involves the reaction of 4-chloro-2-methylaniline with pentanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Sodium thiolate in ethanol

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted amides or thioamides

Scientific Research Applications

N-(4-chloro-2-methylphenyl)pentanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)pentanamide involves its interaction with specific molecular targets. In the context of its herbicidal activity, the compound inhibits photosynthesis by interfering with the electron transport chain in chloroplasts. This leads to the starvation of the plant cells and ultimately their death . The exact molecular pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Impact of Substituents and Chain Length

A. Substituent Effects on the Phenyl Ring
  • Chlorine (Cl): Enhances electrophilicity, improving interaction with biological targets (e.g., enzymes, DNA). Example: N-(4-Amino-2-chlorophenyl)pentanamide shows anticancer activity due to Cl’s electron-withdrawing effect .
  • Methyl (CH₃) :
    • Increases steric bulk and lipophilicity, affecting membrane permeability.
    • Example: N-(4-Chlorophenyl)-2-methylpentanamide’s methyl branch alters solubility .
  • Amino (NH₂): Facilitates hydrogen bonding with targets (e.g., receptors), as seen in N-(4-amino-2-methylphenyl)pentanamide’s analgesic properties .
  • Methoxy (OCH₃) :
    • Improves metabolic stability and solubility, contributing to anthelmintic activity in N-(4-methoxyphenyl)pentanamide .
B. Pentanamide Chain Length vs. Analogs
  • Shorter Chains (e.g., butanamide): Reduced lipophilicity and faster metabolic clearance. Example: N-(4-amino-2-methylphenyl)butanamide has lower analgesic potency than its pentanamide analog .
  • Longer Chains (e.g., hexanamide) :
    • Increased lipophilicity may enhance tissue penetration but reduce solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2-methylphenyl)pentanamide
Reactant of Route 2
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N-(4-chloro-2-methylphenyl)pentanamide

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